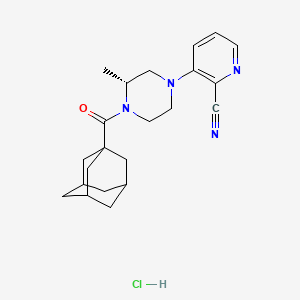
X-34
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
X-34 is a highly fluorescent amyloid-specific dye, exhibiting inclusion bodies that were amyloid-like aggregates by virtue of their staining.
Wissenschaftliche Forschungsanwendungen
Aerodynamic Characteristics and Flight Dynamics
X-34 Vehicle Aerodynamic Characteristics The X-34 is an unmanned sub-orbital vehicle designed as a test bed for key vehicle and operational technologies related to future reusable launch vehicles. The aerodynamic characteristics of the X-34 were extensively studied through wind tunnel tests. The results indicated that the X-34 could achieve longitudinal trim throughout its design trajectory with sufficient margin for gust alleviation and aerodynamic coefficient uncertainty. The vehicle's landing speed and rudder authority were found to be capable of handling the required crosswind, showcasing its robust design and control capabilities in various flight conditions (Gregory, 1998).
AEROTHERMODYNAMIC OVERVIEW, X-34 The X-34 program, developed by Orbital Sciences Corporation for NASA's Reusable Launch Vehicle (RLV) program, aimed at demonstrating new operational approaches and technologies to significantly reduce the time and cost of processing and operating future launch vehicles. The vehicle was designed to reach speeds of up to Mach 8 and altitudes up to 250,000 ft. The program also emphasized the demonstration of advanced technologies like autonomous flight, all-graphite/epoxy composite construction, and new thermal protection systems. The X-34's operational goals included a two-week turnaround between launches and a one-time, 24-hour turnaround, simulating aircraft-like operations for a launch vehicle (Fuhrmann, Hildebrand, & Lalicata, 1999).
Propulsion and Technological Innovations
X-34 Main Propulsion System Design and Operation The X-34 program's main propulsion system (MPS) was a joint industry/government initiative. The vehicle aimed to demonstrate technologies and operating concepts applicable to future Reusable Launch Vehicle (RLV) systems, capable of Mach 8 flight to 250,000 feet altitude. The MPS consisted of the LOX and RP-1 Fill, Drain, Feed, Vent, & Dump systems, and the Helium & Nitrogen Purge, Pressurization, and Pneumatics systems. The program emphasized the integration and procurement of subsystems, focusing on a design that would support all phases of vehicle operation, including pre-flight, captive carry, powered flight, and landing (Champion & Darrow, 1998).
X-34 PROPULSION SYSTEM DESIGN The design of the X-34's propulsion systems was crucial for supporting mission objectives across various vehicle operation phases. The main propulsion system, utilizing liquid oxygen/kerosene, and the reaction control system using nitrogen gas, were key components of the vehicle. The design aimed at ensuring rapid turnaround operations and meeting program objectives effectively (Sgarlata & Winters, 1997).
Eigenschaften
CAS-Nummer |
1637667-18-5 |
|---|---|
Produktname |
X-34 |
Molekularformel |
C24H16Na2O6 |
Molekulargewicht |
446.3655 |
IUPAC-Name |
Disodium 2-carboxy-4-[(E)-2-[4-[(E)-2-(3-carboxy-4-oxidophenyl)ethenyl]phenyl]ethenyl]phenolate |
InChI |
InChI=1S/C24H18O6.2Na/c25-21-11-9-17(13-19(21)23(27)28)7-5-15-1-2-16(4-3-15)6-8-18-10-12-22(26)20(14-18)24(29)30;;/h1-14,25-26H,(H,27,28)(H,29,30);;/q;2*+1/p-2/b7-5+,8-6+;; |
InChI-Schlüssel |
OIRVPTCFABGCQX-ZHINHYBUSA-L |
SMILES |
[O-]C1=CC=C(/C=C/C2=CC=C(/C=C/C3=CC=C([O-])C(C(O)=O)=C3)C=C2)C=C1C(O)=O.[Na+].[Na+] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
X-34, X 34, X34 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-Cyclopropyl-N-(4-methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide](/img/structure/B611754.png)

![5-Amino-3,4-dimethyl-N-[[4-[(trifluoromethyl)sulfonyl]phenyl]methyl]thieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B611758.png)
![5-Amino-N-(3-fluoro-4-methoxybenzyl)-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B611759.png)

![N,N-Diethyl-5-[2-(3-fluorophenyl)ethynyl]pyridine-2-carboxamide](/img/structure/B611761.png)
![N-[3-chloro-4-(4-fluoro-1,3-dioxoisoindol-2-yl)phenyl]-3-methylfuran-2-carboxamide](/img/structure/B611763.png)
![(R)-4-(4-(1H-Pyrazol-1-yl)benzyl)-N-((1S,2S)-2-hydroxycyclohexyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxamide](/img/structure/B611764.png)

![4-(4-Fluorophenyl)-5-[(1-methylpyrazol-3-yl)methoxy]pyridine-2-carboxamide](/img/structure/B611771.png)
![4,6-difluoro-N-[(1R,2R)-2-hydroxycyclohexyl]-1-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]indole-3-carboxamide](/img/structure/B611772.png)
![3-(2,3-Difluoro-4-methoxyphenyl)-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B611773.png)
